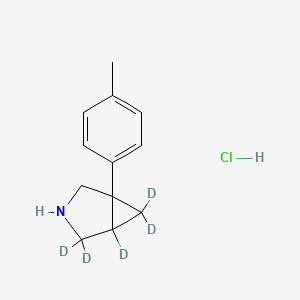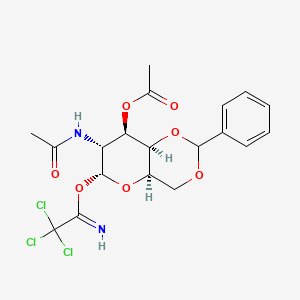![molecular formula C25H22N2O2 B565306 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] CAS No. 1216890-42-4](/img/structure/B565306.png)
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is a chemical compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 . It is used as an intermediate in the preparation of Ondansetron impurities .
Molecular Structure Analysis
The molecular structure of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is based on the formula C25H22N2O2 . It contains a total of 56 bonds, including 34 non-H bonds, 22 multiple bonds, 2 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 4 nine-membered rings, 2 aromatic ketones, and 2 Pyrroles .Physical and Chemical Properties Analysis
The physical and chemical properties of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] include a molecular weight of 382.45 and a molecular formula of C25H22N2O2 .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] and related compounds serve as versatile intermediates in the preparation of several materials. They have significant roles in the synthesis of metal passivators and light-sensitive materials. A practical synthesis method developed as part of a green chemistry initiative highlights the efficient, environmentally friendly production of such compounds (Gu, Yu, Zhang, & Xu, 2009). Additionally, their structural resemblance to other important carbazole derivatives underscores their potential in forming halogenated compounds, which have been detected in environmental samples, indicating their persistence and toxicological relevance (Parette et al., 2015).
Electronic and Photonic Materials
Carbazole-based molecules, including those related to 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one], have been extensively studied for their applications in electronic and photonic devices. Their incorporation into donor-acceptor type materials, bipolar charge transport materials, and organic light-emitting diodes (OLEDs) showcases their versatility and potential in the field of organic electronics. The structural and electronic properties of these carbazole derivatives make them particularly suitable for applications in thermally activated delayed fluorescence (TADF) and as host materials in phosphorescent OLEDs (Ledwon, 2019).
Anticancer Activity
The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, highlights the significance of carbazole derivatives in the development of biologically active molecules, including potential anticancer agents. This reaction has been a cornerstone in generating a library of compounds exhibiting remarkable anticancer activity across various targets, underscoring the pharmacological potential of molecules related to 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] (Tokala, Bora, & Shankaraiah, 2022).
Environmental Presence and Impact
The environmental persistence and potential toxicological impact of halogenated carbazole derivatives have been recognized in recent studies. Their presence in sediments and other environmental matrices has been linked to anthropogenic activities, including the production of halogenated indigo dyes. This research highlights the need for monitoring and understanding the environmental fate of such compounds, including those structurally related to 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one], to assess their impact on ecosystems and human health (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAQMKEYLKJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724603 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216890-42-4 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)



![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)







